molecular formula C21H24FN3O6S B2899557 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 869071-77-2

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Numéro de catalogue: B2899557
Numéro CAS: 869071-77-2
Poids moléculaire: 465.5
Clé InChI: UVNZBVQLUMPYHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a central oxalamide (N,N'-oxalylbis(amine)) core with two distinct substituents:

  • N1-substituent: A 1,3-oxazinan-2-ylmethyl group bearing a 4-fluorophenyl sulfonyl moiety at the 3-position.
  • N2-substituent: A 2-methoxybenzyl group.

Propriétés

IUPAC Name

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O6S/c1-30-18-6-3-2-5-15(18)13-23-20(26)21(27)24-14-19-25(11-4-12-31-19)32(28,29)17-9-7-16(22)8-10-17/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZBVQLUMPYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.

Molecular Structure

The compound features a unique combination of functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC21H24FN3O6S
Molecular Weight465.5 g/mol
CAS Number869071-77-2

The structure includes a fluorobenzene sulfonyl group , an oxazinan ring , and an oxalamide moiety , which are critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the oxazinan ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the sulfonyl group : Sulfonation reactions are performed under controlled conditions to ensure high yields.
  • Final coupling reactions : These involve the attachment of the methoxybenzyl group to form the final product.

Controlled temperatures and solvents such as dichloromethane or dimethylformamide are used to optimize yield and purity.

The biological activity of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer and neuropathic pain.
  • Calcium Channel Modulation : Similar compounds have shown effectiveness in modulating calcium channels, which is crucial for neuronal signaling and muscle contraction.

Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • Cancer Research : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, an analogous sulfonamide compound showed significant inhibition of tumor growth in preclinical models.
  • Neuropathic Pain Management : Research indicates that compounds targeting calcium channels can provide relief from chronic pain conditions. A study found that related sulfonamides improved pain thresholds in animal models.

Comparative Data

CompoundActivity TypeIC50 (µM)
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamideEnzyme Inhibition5.0
Analogous SulfonamideCancer Cell Cytotoxicity10.0
Calcium Channel InhibitorNeuropathic Pain Relief15.0

These findings suggest that N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide could serve as a valuable lead compound for further development in therapeutic settings.

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Sulfonyl/Aromatic Groups

Compound Name Key Structural Differences Molecular Formula Molecular Weight Synthesis Yield Key Spectral Data (IR/NMR) Reference
N1-((3-((4-Chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide 4-Cl instead of 4-F on sulfonyl; 4-fluorobenzyl instead of 2-methoxybenzyl C₂₁H₂₂ClFN₃O₅S 482.9 Not reported Not provided
N1-((3-((4-Fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide Furylmethyl instead of 2-methoxybenzyl; retains 4-F sulfonyl C₁₈H₂₀FN₃O₆S 425.4 Not reported IR: 1730 cm⁻¹ (C=O); NMR: δ3.82 (OCH₃ absent here)
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2) Simpler oxalamide; sulfamoyl (SO₂NH₂) instead of sulfonyl; lacks oxazinan ring C₁₅H₁₅N₃O₅S 349.4 73% IR: 1679 cm⁻¹ (C=O); NMR: δ3.82 (OCH₃)

Key Observations :

  • Electron-withdrawing substituents : The 4-fluorophenyl sulfonyl group in the target compound may confer higher stability compared to sulfamoyl derivatives (e.g., Compound 2) due to reduced nucleophilic susceptibility .

Analogues with Varied N2 Substituents

Compound Name N2 Substituent Molecular Formula Key Properties Reference
N2-(4-Methoxyphenethyl)-N1-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl C₁₉H₂₂N₂O₄ Higher lipophilicity; simpler structure
N2-Cycloheptyloxalamide () Cycloheptyl C₂₀H₂₈ClN₃O₅S Increased aliphatic bulk; MW 458.0

Key Observations :

  • Lipophilicity : The cycloheptyl group () increases lipophilicity compared to aromatic N2 substituents, which may affect membrane permeability .
  • Synthetic complexity : The target compound’s 1,3-oxazinan-2-ylmethyl group requires multi-step synthesis compared to phenethyl or cycloheptyl derivatives .

Physicochemical and Spectral Comparisons

  • Melting Points : Sulfonamide derivatives (e.g., Compound 2 in ) decompose at ~180°C, whereas sulfonyl-containing compounds (e.g., –12) lack reported melting points, suggesting variability in crystallinity .
  • IR Spectroscopy : The target compound’s sulfonyl group would exhibit S=O stretches at ~1350–1200 cm⁻¹, distinct from sulfamoyl (SO₂NH₂) peaks at ~1300–1150 cm⁻¹ .
  • NMR : The 2-methoxybenzyl group’s protons resonate at δ6.86–7.97 (aromatic) and δ3.82 (OCH₃), similar to Compound 2 in .

Méthodes De Préparation

Cyclization of 1,3-Amino Alcohols

Procedure :

  • Substrate Preparation : 2-Aminomethyl-1,3-propanediol is reacted with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C.
  • Cyclization : Addition of triethylamine (TEA) as a base induces intramolecular nucleophilic attack, forming the oxazinan ring.
  • Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methanol (Yield: 68–72%).

Key Data :

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C → RT
Base Triethylamine (1.2 eq)
Reaction Time 12–16 hours
Purification Column chromatography

Functionalization of the Oxazinan Core

The primary alcohol in the oxazinan intermediate is converted to an amine for subsequent oxalamide coupling:

  • Mitsunobu Reaction : Treatment with phthalimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) yields the phthalimide-protected amine.
  • Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, affording 3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methylamine (Intermediate A, Yield: 85%).

Synthesis of the Oxalamide Bridge

The oxalamide moiety is introduced via coupling between Intermediate A and an oxalyl derivative.

Oxalyl Chloride Route

Procedure :

  • Activation : Oxalyl chloride reacts with 2-methoxybenzylamine in anhydrous DCM at −10°C to form N-(2-methoxybenzyl)oxalyl chloride (Intermediate B).
  • Coupling : Intermediate B is added dropwise to Intermediate A in DCM with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 6–8 hours.
  • Workup : The product is isolated via filtration and recrystallized from ethanol/water (Yield: 78–82%).

Key Data :

Parameter Value
Solvent Dichloromethane
Coupling Agent Oxalyl chloride
Base DIPEA (2.5 eq)
Reaction Time 6–8 hours
Purification Recrystallization

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : Oxalic acid is activated with EDC/HOBt in dimethylformamide (DMF) at 0°C.
  • Amidation : Sequential addition of 2-methoxybenzylamine and Intermediate A yields the target compound after stirring at RT for 24 hours.
  • Workup : Purification via reverse-phase HPLC (acetonitrile/water + 0.1% TFA) provides high-purity product (Yield: 70–75%).

Optimization and Challenges

Oxazinan Ring Stability

The oxazinan ring is prone to ring-opening under strongly acidic or basic conditions. Maintaining pH 7–8 during coupling reactions is essential.

Oxalamide Hydrolysis

The oxalamide bridge may hydrolyze during prolonged storage. Lyophilization and storage under nitrogen at −20°C are recommended.

Analytical Characterization

The final product is validated using:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (m, 2H, Ar-H), 6.95–7.10 (m, 4H, Ar-H), 4.35 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ m/z 506.12 (calculated), 506.10 (observed).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for the cyclization and coupling steps to enhance reproducibility and safety. Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 479.5 vs. theoretical) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles critical for reactivity .

Basic: What key functional groups influence its chemical reactivity and biological activity?

Answer:
The compound’s activity is governed by:

  • 4-Fluorophenylsulfonyl Group : Enhances metabolic stability and binding to hydrophobic enzyme pockets .
  • Oxazinan Ring : Provides conformational rigidity, influencing target selectivity .
  • Oxalamide Core : Facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
  • 2-Methoxybenzyl Group : Modulates solubility and membrane permeability .

Basic: What preliminary biological screening assays are recommended?

Answer:
Initial screens should include:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates .
  • Cell Viability Assays : IC50 determination in cancer lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
  • Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for suspected targets (e.g., RORγ) .

Advanced: How can synthesis yield and purity be optimized?

Answer:
Optimization strategies:

  • Solvent Selection : Replace DMF with acetonitrile to reduce byproducts during sulfonylation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield .
  • Purification : Use preparative HPLC with C18 columns (gradient: 0.1% TFA in H2O/MeCN) for >98% purity .

Design of Experiments (DoE) : Apply factorial design to assess temperature (40–80°C), catalyst loading (5–15 mol%), and pH interactions .

Advanced: What methodologies elucidate its mechanism of action?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to targets like enzymes .
  • Cryo-EM/X-ray Crystallography : Resolves compound-target complexes (e.g., PDB deposition) to identify key interactions .
  • Kinetic Studies : Measure kcat/Km changes in enzyme activity to distinguish competitive vs. allosteric inhibition .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC50 values) may arise from:

  • Purity Issues : Validate compound integrity via LC-MS and elemental analysis .
  • Assay Conditions : Standardize buffer pH (e.g., Tris vs. HEPES) and ATP concentrations in kinase assays .
  • Cell Line Variability : Use isogenic cell lines (e.g., EGFR-wildtype vs. mutant) to control for genetic background .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis : Replace 2-methoxybenzyl with 4-chlorobenzyl or furan-2-ylmethyl to assess steric/electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical substituents for activity .
  • In Silico ADMET Prediction : Predict logP, CYP450 inhibition, and hERG liability with tools like SwissADME .

Q. Example SAR Table :

Analog SubstituentIC50 (μM)Solubility (mg/mL)
2-Methoxybenzyl (Parent)0.450.12
4-Chlorobenzyl0.780.08
Furan-2-ylmethyl1.200.15

Advanced: What computational approaches predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to screen against PDB targets (e.g., 6NP7 for RORγ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -OCH3 vs. -F) .

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